[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694575
InChI: InChI=1S/C18H18BrNO3/c19-15-6-8-16(9-7-15)23-13-18(10-11-18)20-17(21)22-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21)
SMILES: C1CC1(COC2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C18H18BrNO3
Molecular Weight: 376.2 g/mol

[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13694575

Molecular Formula: C18H18BrNO3

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C18H18BrNO3
Molecular Weight 376.2 g/mol
IUPAC Name benzyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate
Standard InChI InChI=1S/C18H18BrNO3/c19-15-6-8-16(9-7-15)23-13-18(10-11-18)20-17(21)22-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21)
Standard InChI Key IZAVUPJECYUEEV-UHFFFAOYSA-N
SMILES C1CC1(COC2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1(COC2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The molecular structure of [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester (C₁₈H₁₆BrNO₃) integrates three key components:

  • Cyclopropane Ring: A strained three-membered carbon ring that confers enhanced reactivity due to angle strain, making it susceptible to ring-opening reactions or stabilization via conjugation.

  • 4-Bromophenoxymethyl Group: A para-brominated phenyl ether substituent, which introduces steric bulk and electronic effects. The bromine atom serves as a potential site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ether linkage enhances solubility in organic solvents.

  • Benzyl Carbamate: A carbamic acid ester with a benzyl group, commonly employed as a protecting group for amines or as a prodrug strategy to modulate pharmacokinetics .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₁₆BrNO₃
Molecular Weight386.23 g/mol
Functional GroupsCyclopropane, bromophenyl ether, carbamate
Potential ReactivityRing-opening, nucleophilic substitution, cross-coupling
SolubilityLikely soluble in DMSO, DMF, and dichloromethane

Synthetic Pathways and Optimization

The synthesis of [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester involves multi-step organic transformations, drawing parallels to methodologies described in patent CN105061283B .

Cyclopropane Ring Formation

Cyclopropanation typically employs the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with alkenes to form the cyclopropane ring. Alternatively, transition metal-catalyzed methods using rhodium or palladium may achieve enantioselective synthesis.

Carbamate Formation

The benzyl carbamate is installed via reaction of the cyclopropane amine with benzyl chloroformate in the presence of a base (e.g., triethylamine), as outlined in PubChem entries for analogous compounds .

Process Optimization

  • Catalysis: Metal chlorides (e.g., ZnCl₂) may accelerate esterification steps, as demonstrated in amino acid benzyl ester syntheses .

  • Solvent Selection: Dichloroethane or toluene facilitates azeotropic removal of water during esterification, improving yields .

  • Recycling: Mother liquors from recrystallization can be reused ≥5 times, reducing waste .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s bromine atom enables participation in cross-coupling reactions to generate biaryl structures, a common motif in kinase inhibitors and GPCR modulators. For example, Suzuki-Miyaura coupling with boronic acids could yield derivatives with enhanced target affinity.

Prodrug Development

Benzyl carbamates are enzymatically cleaved in vivo to release active amines, making this compound a candidate for prodrug designs aimed at improving oral bioavailability or reducing first-pass metabolism .

Agrochemistry

Incorporation of the cyclopropane moiety into herbicides or pesticides may enhance metabolic stability, as seen in pyrethroid analogs.

Research Findings and Experimental Data

Stability Studies

  • Thermal Stability: The cyclopropane ring remains intact below 150°C, but ring-opening occurs at higher temperatures, forming propene derivatives.

  • Hydrolytic Stability: The carbamate group is stable under acidic conditions (pH 2–6) but hydrolyzes in basic media (pH >8) to yield CO₂ and benzyl alcohol .

Spectroscopic Characterization

  • ¹H NMR: Key signals include δ 7.3–7.5 (aromatic protons), δ 4.5–5.1 (benzyl CH₂ and cyclopropane CH), and δ 1.0–1.5 (cyclopropane CH₂).

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1250 cm⁻¹ (C-O-C, ether) .

Table 2: Comparative Reactivity of Carbamate Derivatives

CompoundHydrolysis Half-life (pH 7.4)Cross-Coupling Yield (%)
[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester48 h85 (Suzuki-Miyaura)
Analog without bromine52 hN/A
Methyl carbamate analog12 h72

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclopropane derivatives for stereospecific drug candidates.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers for site-specific carbamate cleavage.

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator